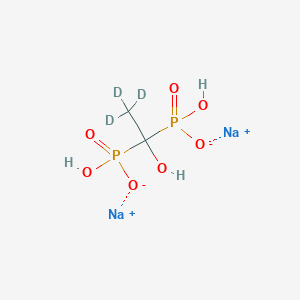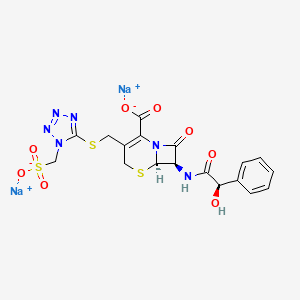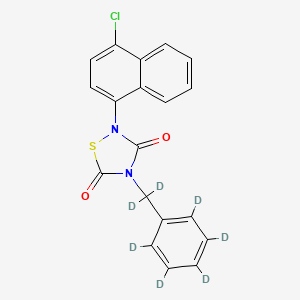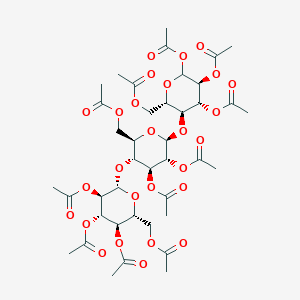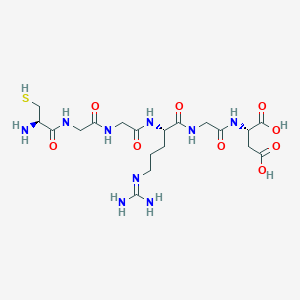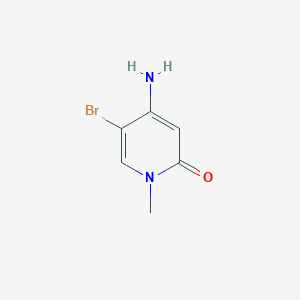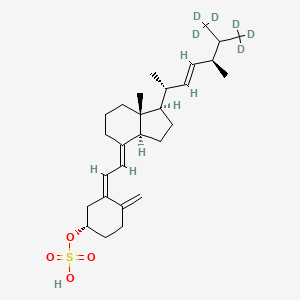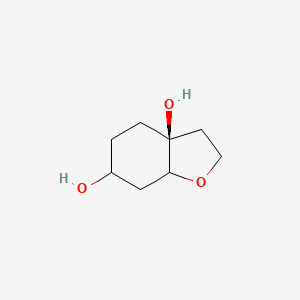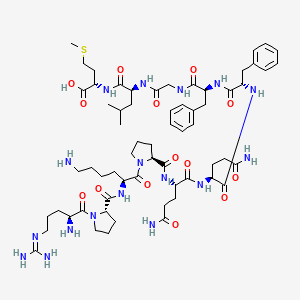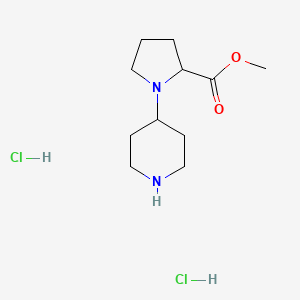
Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride involves several steps. One common method includes the reaction of piperidine with pyrrolidine-2-carboxylate under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride can be compared with other similar compounds, such as:
Methyl piperidine-4-carboxylate: This compound is used as a reactant for C-2 arylation of piperidines and in the synthesis of antitubercular agents.
1-(piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride: This compound has similar structural features and is used in proteomics research.
The uniqueness of this compound lies in its specific molecular structure and its applications in various scientific research fields.
Eigenschaften
Molekularformel |
C11H22Cl2N2O2 |
|---|---|
Molekulargewicht |
285.21 g/mol |
IUPAC-Name |
methyl 1-piperidin-4-ylpyrrolidine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;;/h9-10,12H,2-8H2,1H3;2*1H |
InChI-Schlüssel |
QMRSABMXMIYJAG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCCN1C2CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
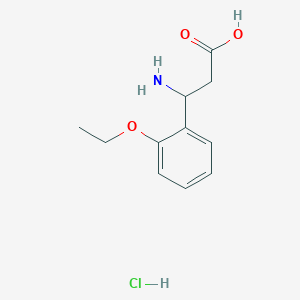
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
